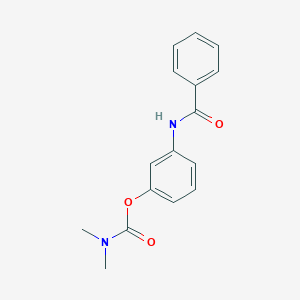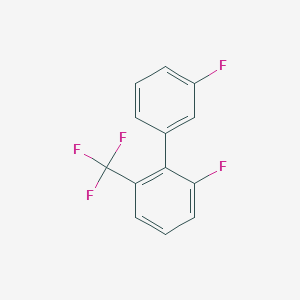
2,3'-Difluoro-6-(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions. This method offers a broad substrate scope, including heterocycles, and is known for its efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound often utilizes cost-effective raw materials and optimized reaction conditions to achieve high yields. For instance, using 1,2,3-trifluoro-6-nitrobenzene as a starting material can lead to the efficient production of 2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl .
化学反応の分析
Types of Reactions
2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of fluorine atoms makes the compound highly reactive towards nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted biphenyl derivatives, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s stability and reactivity make it useful in the development of biologically active molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and low surface energy.
作用機序
The mechanism by which 2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. The electronegativity of fluorine affects electron distribution and bond polarization within the molecule, enhancing its reactivity and stability. This allows the compound to participate in various chemical reactions and interact with biological targets effectively.
類似化合物との比較
Similar Compounds
- 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
- 2,3-Difluoro-6-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to similar compounds, 2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl stands out due to its biphenyl structure, which provides additional stability and reactivity. The presence of multiple fluorine atoms and a trifluoromethyl group further enhances its chemical properties, making it a versatile compound in various applications .
特性
CAS番号 |
1214331-47-1 |
|---|---|
分子式 |
C13H7F5 |
分子量 |
258.19 g/mol |
IUPAC名 |
1-fluoro-2-(3-fluorophenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F5/c14-9-4-1-3-8(7-9)12-10(13(16,17)18)5-2-6-11(12)15/h1-7H |
InChIキー |
FSOYDPAAFBDFNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=C2F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



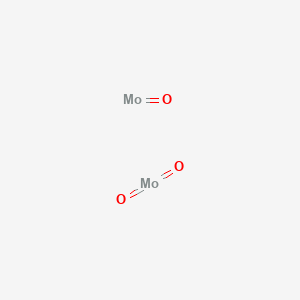
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)
![(1R,9S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B14121394.png)
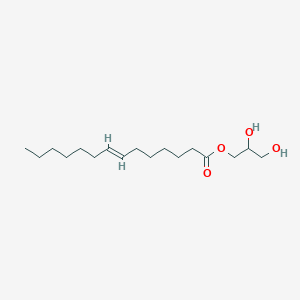
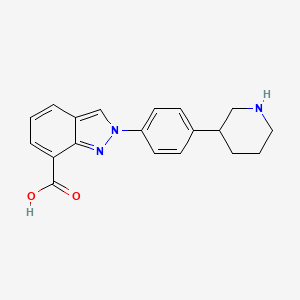
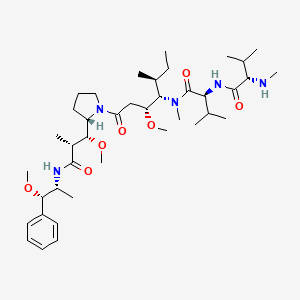
![(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14121425.png)


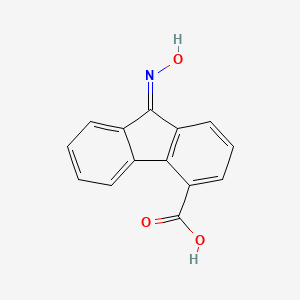
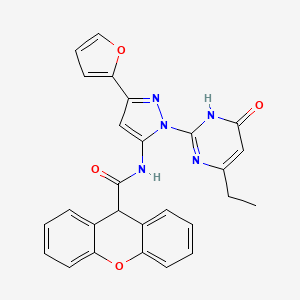
![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B14121446.png)
